3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one
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Description
3-(2-oxo-2-(3-((3-(o-tolyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one is a useful research compound. Its molecular formula is C24H24N4O4 and its molecular weight is 432.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit quorum sensing in bacteria . Quorum sensing is a well-known term for describing bacterial cell–cell communication .
Mode of Action
It’s worth noting that similar compounds have shown promising quorum-sensing inhibitors with ic 50 of 1152 μg mL −1, 1822 μg mL −1 and 455 μg mL −1, respectively . This suggests that these compounds may bind to the active site of the quorum sensing system with better affinity compared to reference compounds .
Biochemical Pathways
The compound may affect the quorum sensing pathways in bacteria. Bacteria use these pathways to respond to external factors such as nutrient availability, defense mechanisms, and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Result of Action
Similar compounds have shown to inhibit the growth of bacteria . This suggests that the compound may have potential antimicrobial properties.
Properties
IUPAC Name |
3-[2-[3-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N4O4/c1-16-7-2-3-9-18(16)23-25-21(32-26-23)13-17-8-6-12-27(14-17)22(29)15-28-19-10-4-5-11-20(19)31-24(28)30/h2-5,7,9-11,17H,6,8,12-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLQNNQEQBJIIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)C(=O)CN4C5=CC=CC=C5OC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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